molecular formula C12H18ClNO B1451106 3-(4-Ethylphenoxy)pyrrolidine hydrochloride CAS No. 1185088-27-0

3-(4-Ethylphenoxy)pyrrolidine hydrochloride

Cat. No.: B1451106
CAS No.: 1185088-27-0
M. Wt: 227.73 g/mol
InChI Key: FUKJBEXEVLLLTR-UHFFFAOYSA-N
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Description

3-(4-Ethylphenoxy)pyrrolidine hydrochloride is an organic compound that belongs to the pyrrolidine class of chemicals. It has the molecular formula C12H17NO•HCl and a molecular weight of 227.74 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

The synthesis of 3-(4-Ethylphenoxy)pyrrolidine hydrochloride typically involves the reaction of 4-ethylphenol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

3-(4-Ethylphenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring or the ethyl group can be substituted with other functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(4-Ethylphenoxy)pyrrolidine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenoxy)pyrrolidine hydrochloride is not well-documented. like other pyrrolidine derivatives, it may interact with specific molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets involved would depend on the specific context of its use in research .

Comparison with Similar Compounds

3-(4-Ethylphenoxy)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

    3-(2-Ethylphenoxy)pyrrolidine hydrochloride: This compound has a similar structure but with the ethyl group positioned differently on the phenoxy ring. This positional difference can lead to variations in chemical reactivity and biological activity.

    3-(4-Methylphenoxy)pyrrolidine hydrochloride: Here, the ethyl group is replaced with a methyl group, which can also affect the compound’s properties and applications.

Properties

IUPAC Name

3-(4-ethylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-2-10-3-5-11(6-4-10)14-12-7-8-13-9-12;/h3-6,12-13H,2,7-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKJBEXEVLLLTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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